Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer
Description
Nomenclature and Chemical Identification
This compound (PubChem CID: 50909430) is systematically named as carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene under IUPAC conventions. Its molecular formula, C24H30Mo2O4+4 , reflects the presence of two molybdenum centers, each coordinated by a pentamethylcyclopentadienyl (Cp*) ligand and two carbonyl groups. The compound’s SMILES notation, C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] , encodes its dimeric structure with bridging carbonyl ligands.
The InChIKey UHTGPTQQPOAPQU-UHFFFAOYSA-N uniquely identifies its stereochemical features. Structural analyses reveal a dinuclear core with a Mo–Mo distance of 2.5588(14) Å, as determined by X-ray crystallography. This distance aligns with computational predictions (2.583 Å) for similar [Cp*Mo(μ-O)(μ-O2CH)]2 systems, where bridging oxo and formate ligands modulate metal-metal interactions.
Historical Development in Organomolybdenum Chemistry
The synthesis of molybdenum dimers traces back to early studies on cyclopentadienylmetal carbonyls. A pivotal advancement occurred in 2017 with the discovery that CpMo(CO)3H reacts with formic acid to form [CpMo(μ-O)(μ-O2CH)]2 , a derivative structurally analogous to the title compound. This reaction highlighted the role of molybdenum hydrides in facilitating dehydrogenation pathways, positioning them as candidates for hydrogen storage technologies.
Earlier work in 2016 explored electrochemical applications, such as carbon dioxide reduction, using [CpMo(CO)3]2 . Although these studies found limited catalytic activity, they established foundational protocols for modifying molybdenum dimers with ancillary ligands like 2,2'-bipyridine (bpy).
Position in Transition Metal Dimers Landscape
This compound occupies a niche among transition metal dimers due to its electronic configuration and bridging motifs. Comparative data illustrate its distinctiveness:
| Property | Molybdenum Dimer | Iron Analog |
|---|---|---|
| Metal–Metal Distance (Å) | 2.5588(14) | 2.5728(5) (Mo) / 2.549(1) (Fe) |
| Bridging Ligands | μ-O, μ-O2CH | μ-CO, μ-O2CH |
| Bond Order (Computational) | 0 (σ²δ*²) | 1 (σ²δ²) |
The molybdenum dimer’s σ²δ² electron configuration arises from δ orbital occupation, a consequence of lone-pair donation from bridging oxo ligands. This contrasts with iron analogs, where σ²δ² configurations support formal metal-metal bonds. Such differences underscore the impact of metal identity and ligand field effects on dimer stability and reactivity.
Properties
Molecular Formula |
C24H30Mo2O4+4 |
|---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
InChI Key |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
Origin of Product |
United States |
Preparation Methods
Procedure:
Formation of Sodium Pentamethylcyclopentadienide :
Sodium hydride reacts with pentamethylcyclopentadiene (C$$5$$Me$$5$$H) in tetrahydrofuran (THF) to yield Na[C$$5$$Me$$5$$].
$$
\text{C}5\text{Me}5\text{H} + \text{NaH} \rightarrow \text{Na}[C5\text{Me}5] + \text{H}_2
$$Reaction with Molybdenum Hexacarbonyl :
Na[C$$5$$Me$$5$$] reacts with Mo(CO)$$6$$ in THF under reflux, forming the intermediate Na[Mo(CO)$$3$$(C$$5$$Me$$5$$)].
$$
\text{Mo(CO)}6 + 2 \, \text{Na}[C5\text{Me}5] \rightarrow 2 \, \text{Na}[Mo(CO)3(C5\text{Me}5)] + 3 \, \text{CO}
$$Oxidative Dimerization :
The sodium salt is oxidized with iodine or air to yield the dimeric product.
$$
2 \, \text{Na}[Mo(CO)3(C5\text{Me}5)] + \text{I}2 \rightarrow [Cp^Mo(CO)_3]_2 + 2 \, \text{NaI}
$$
Subsequent thermal or photochemical decarbonylation at 80–100°C in diglyme produces the dicarbonyl dimer:
$$
[Cp^Mo(CO)3]2 \rightarrow [Cp^*Mo(CO)2]2 + 2 \, \text{CO}
$$
Key Data:
- Yield : 60–75% after decarbonylation.
- Mo–Mo Bond Length : 3.2325 Å (gauche isomer).
- Characterization : IR spectroscopy shows $$\nu_{\text{CO}}$$ at 1906 cm$$^{-1}$$ (terminal CO).
Alternative Synthesis Using Mo(CO)$$3$$(CH$$3$$CN)$$_3$$
This route avoids handling air-sensitive Na[C$$5$$Me$$5$$] by using a labile acetonitrile complex.
Procedure:
Preparation of Mo(CO)$$3$$(CH$$3$$CN)$$3$$ :
Mo(CO)$$6$$ is refluxed in acetonitrile to replace three CO ligands with CH$$3$$CN.
$$
\text{Mo(CO)}6 + 3 \, \text{CH}3\text{CN} \rightarrow \text{Mo(CO)}3(\text{CH}3\text{CN})3 + 3 \, \text{CO}
$$Ligand Substitution :
Mo(CO)$$3$$(CH$$3$$CN)$$3$$ reacts with C$$5$$Me$$5$$H in THF, yielding [Cp^*Mo(CO)$$3$$]$$2$$ after workup.
$$
2 \, \text{Mo(CO)}3(\text{CH}3\text{CN})3 + 2 \, \text{C}5\text{Me}5\text{H} \rightarrow [Cp^*Mo(CO)3]2 + 6 \, \text{CH}_3\text{CN}
$$Decarbonylation :
Identical to Method 1, yielding the dicarbonyl dimer.
Key Data:
- Yield : 70–80% for the tricarbonyl intermediate.
- Advantage : Eliminates sodium handling, improving safety and scalability.
Photochemical Decarbonylation of Tricarbonyl Dimer
UV irradiation induces CO loss from [Cp^*Mo(CO)$$3$$]$$2$$, forming the dicarbonyl dimer.
Procedure:
Photolysis Setup :
A solution of [Cp^*Mo(CO)$$3$$]$$2$$ in benzene is irradiated with a 450 W mercury lamp under N$$_2$$.Reaction Monitoring :
IR spectroscopy tracks CO loss ($$\nu_{\text{CO}}$$ shifts from 1906 cm$$^{-1}$$ to 1917 cm$$^{-1}$$).Isolation :
The product is purified by recrystallization from hexane.
Key Data:
- Yield : 85–90%.
- Mechanism : Homolytic cleavage of Mo–Mo bond generates transient radicals, which re-dimerize after CO loss.
Reduction of [Cp^*Mo(CO)$$3$$]$$2$$ with Sodium Amalgam
This method accesses monomeric intermediates for subsequent dimerization.
Procedure:
Reduction :
[Cp^Mo(CO)$$_3$$]$$_2$$ is treated with Na/Hg in THF, forming [Cp^Mo(CO)$$_3$$]$$^-$$.Oxidation :
The anion is oxidized with Cp$$2$$Fe$$^+$$PF$$6^-$$, yielding [Cp^*Mo(CO)$$3$$]$$2$$.Decarbonylation :
As in Method 1, thermal treatment produces the dicarbonyl dimer.
Key Data:
- Yield : 50–60% (lower due to intermediate steps).
- Use Case : Facilitates isotopic labeling (e.g., $$^{13}$$CO studies).
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Key Advantage |
|---|---|---|---|
| Mo(CO)$$6$$ + Na[C$$5$$Me$$_5$$] | Mo(CO)$$_6$$ | 60–75 | High-purity product |
| Mo(CO)$$3$$(CH$$3$$CN)$$_3$$ | Mo(CO)$$3$$(CH$$3$$CN)$$_3$$ | 70–80 | Avoids Na handling |
| Photochemical | [Cp^*Mo(CO)$$3$$]$$2$$ | 85–90 | No thermal decomposition |
| Na/Hg Reduction | [Cp^*Mo(CO)$$3$$]$$2$$ | 50–60 | Enables isotopic labeling |
Mechanistic Insights
- Decarbonylation : The loss of CO ligands is favored by the stability of the Mo–Mo bond ($$d_{\text{Mo–Mo}} = 2.448 \, \text{Å}$$ in the dicarbonyl dimer).
- Isomerization : The dimer exists as gauche and anti rotamers, with the gauche form dominating in solution.
- Substrate Binding : The dicarbonyl dimer reacts with alkynes and nitriles via insertion into the Mo–Mo bond, showcasing its utility in catalysis.
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while substitution reactions can produce a variety of molybdenum complexes with different ligands.
Scientific Research Applications
Chemical Applications
Catalysis
Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer is primarily used as a catalyst in organic reactions. Its ability to facilitate reactions such as hydrogenation and carbonylation makes it valuable in synthetic organic chemistry. The compound can activate small molecules, enabling transformations that are otherwise challenging under standard conditions.
Precursor for Molybdenum Complexes
This compound serves as a precursor for synthesizing other molybdenum complexes. Researchers utilize it to develop novel catalysts and materials with tailored properties, enhancing the efficiency of various chemical processes .
Comparison with Similar Compounds
| Compound Name | Formula | Key Features |
|---|---|---|
| Molybdenum hexacarbonyl | Mo(CO)₆ | Highly reactive, used in various syntheses |
| Bis(cyclopentadienyl)molybdenum dihydride | Cp₂MoH₂ | Known for its hydrogenation capabilities |
| Tricarbonyl(methylcyclopentadienyl)molybdenum | MeCpMo(CO)₃ | Utilized in catalytic applications similar to dicarbonyl dimer |
Biological Applications
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against cancer cells. Studies suggest that its mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells .
Protein Interaction Studies
The compound's ability to modify proteins through glycation has been explored, revealing potential implications for understanding cellular functions and developing therapeutic strategies against diseases characterized by protein misfolding or aggregation .
Medical Applications
Metal-Based Drug Development
The exploration of this compound in medicinal chemistry is ongoing. Its unique properties allow for the investigation of metal-based drugs that could target specific biological pathways or mechanisms. Researchers are particularly interested in its role as a potential treatment modality for various cancers due to its selective toxicity towards tumor cells .
Industrial Applications
Thin Film Production
In industrial settings, this compound is utilized for producing thin films and coatings. Its stability and reactivity make it suitable for applications in electronics, where high-performance materials are required .
Manufacturing of Electronic Components
The compound's organometallic nature allows it to be integrated into electronic components, contributing to advancements in material science and engineering.
Case Studies
-
Catalytic Hydrogenation Reactions
A study demonstrated the effectiveness of this compound as a catalyst for hydrogenation reactions, showcasing its ability to convert unsaturated hydrocarbons into saturated ones efficiently. -
Cytotoxicity Assessment in Cancer Research
Research conducted on various cancer cell lines revealed that the compound induced significant cell death through ROS generation, highlighting its potential as an anticancer agent. -
Development of Metal-Based Therapeutics
Ongoing investigations into the use of this compound in metal-based drug formulations have shown promising results, particularly concerning its interaction with biological macromolecules.
Mechanism of Action
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands, altering its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical differences between the molybdenum dimer and analogous chromium and iron complexes:
Key Observations :
- The molybdenum dimer has a higher molecular weight compared to chromium and iron analogs due to molybdenum’s larger atomic mass.
- Chromium’s higher oxidation state (V) contrasts with molybdenum’s (III), influencing redox behavior and catalytic applications .
- All three compounds exhibit acute toxicity but differ in hazard severity, with chromium posing additional risks via dermal exposure .
Catalytic Activity and Reactivity
Molybdenum Dimer :
- Acts as a precursor for Mo-based catalysts in olefin epoxidation and carbonylation reactions. The labile CO ligands facilitate substrate binding, while the Cp* ligands enhance thermal stability .
- Demonstrated efficacy in CO-dependent transformations, such as indazole synthesis under high CO pressure .
Chromium Dimer :
- Its higher hazard profile limits practical applications .
Iron Dimer :
- Widely used in organic synthesis, e.g., cycloadditions and C–H activation. The Fe(II) center provides moderate Lewis acidity, favoring reactions like the synthesis of benzofurans .
Reactivity Trends :
- CO Lability : Mo > Fe > Cr (Mo’s larger size weakens M–CO bonds).
- Electrophilicity : Cr(V) > Mo(III) > Fe(II).
Electronic and Spectroscopic Features
- Molybdenum Dimer : UV-Vis spectra show strong absorption in the visible range (λ_max ~500 nm) due to metal-to-ligand charge transfer (MLCT) transitions. IR stretches for CO ligands appear at ~1950 cm⁻¹ (terminal) and ~1850 cm⁻¹ (bridging) .
- Chromium Dimer : Higher-energy MLCT transitions (λ_max ~450 nm) and CO stretches at ~2000 cm⁻¹ (terminal) .
- Iron Dimer : CO stretches at ~1980 cm⁻¹ (terminal), with lower MLCT intensity compared to Mo .
Biological Activity
Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer (abbreviated as Mo2(Cp*)2(CO)2, where Cp* is pentamethylcyclopentadienyl) is an organometallic compound that has garnered interest for its potential biological activities. This article explores the biological implications of this compound, including its synthesis, structural properties, and biological effects based on diverse research findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of molybdenum precursors with pentamethylcyclopentadiene in the presence of carbon monoxide. The resulting complex features a dimeric structure with two molybdenum centers bridged by the cyclopentadienyl ligands.
Key Structural Features:
- Molecular Formula: C12H16MoO2
- Molecular Weight: 288.208 g/mol
- CAS Number: 12132-04-6
- Melting Point: 219°C (decomposition) .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its interactions with biological systems and potential therapeutic applications.
1. Cytotoxicity and Anticancer Activity
Research indicates that organometallic compounds, including dicarbonyl complexes, can exhibit cytotoxic effects on cancer cells. A study highlighted that certain molybdenum complexes can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .
The mechanisms underlying the biological activities of this compound involve:
- Reactive Oxygen Species (ROS) Generation: The dicarbonyl moiety can facilitate redox reactions leading to oxidative stress in cells.
- Protein Modification: Dicarbonyl compounds are known to modify proteins through glycation, which may affect cellular functions and contribute to cytotoxicity .
3. Inflammatory Response Modulation
Dicarbonyl compounds have been implicated in the modulation of inflammatory responses. Studies suggest that these compounds can activate nociceptors and enhance the release of inflammatory mediators such as Calcitonin Gene-Related Peptide (CGRP), indicating a potential role in pain pathways .
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the effects of various molybdenum complexes, including this compound, on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving ROS-mediated apoptosis being a primary pathway .
Case Study 2: Inflammatory Pain Mediators
Another investigation focused on the effects of dicarbonyl compounds on nociceptor activation. The study found that exposure to these compounds led to increased release of CGRP from isolated skin preparations, suggesting their role as metabolic pain mediators in conditions such as diabetes and renal disease .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
